2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC13309601
Molecular Formula: C17H10ClN3O5S2
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10ClN3O5S2 |
|---|---|
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 2-chloro-N-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H10ClN3O5S2/c18-11-4-2-1-3-10(11)15(23)19-20-16(24)14(28-17(20)27)8-9-5-6-13(22)12(7-9)21(25)26/h1-8,22H,(H,19,23)/b14-8+ |
| Standard InChI Key | AVKVIDQMZOSMPL-RIYZIHGNSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Cl |
| SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Features
The compound’s systematic IUPAC name, 2-chloro-N-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, reflects its intricate architecture . Key structural components include:
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A thiazolidinone ring (positions 1–5) with a sulfanylidene group at position 2 and a ketone at position 4.
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A (5E)-4-hydroxy-3-nitrobenzylidene substituent at position 5, contributing π-conjugation and redox activity.
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A 2-chlorobenzamide group at position 3, enhancing lipophilicity and potential receptor interactions.
Table 1: Fundamental Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 301309-30-8 | |
| Molecular Formula | ||
| Molecular Weight | 435.86 g/mol | |
| SMILES Notation | ClC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)N+[O-])SC2=S | |
| X-ray Crystallography | Confirmed E-configuration at C5–C6 bond |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via Knoevenagel condensation, a method widely used for thiazolidinone derivatives . A plausible route involves:
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Cyclocondensation: Reaction of chloroacetic acid with thiourea to form the thiazolidinone core .
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Aldol Condensation: Introduction of the 4-hydroxy-3-nitrobenzaldehyde moiety at position 5 under acidic conditions .
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Amidation: Coupling of 2-chlorobenzoyl chloride to the thiazolidinone’s nitrogen using DCC (dicyclohexylcarbodiimide) .
Key Reaction Conditions:
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Solvent: Acetic acid or ethanol.
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Catalyst: Sodium acetate or triethylamine.
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Temperature: Reflux (80–100°C).
Spectroscopic Confirmation
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IR Spectroscopy: Peaks at 1728 cm (C=O lactam), 1637 cm (C=N), and 1345 cm (NO) .
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H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), hydroxyl (δ 10.2 ppm), and thioxo group (δ 4.3 ppm) .
| Parameter | Details | Source |
|---|---|---|
| GHS Classification | Skin Irritant (Cat 2), Eye Irritant (Cat 2A) | |
| First Aid Measures | Flush eyes with water; wash skin with soap | |
| Storage | Cool, dry place away from oxidizers |
Applications and Future Directions
Current Uses
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Research Chemical: Used in studies exploring thiazolidinone bioactivity .
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Drug Development: Serves as a scaffold for COX-II and EGFR inhibitors .
Research Gaps and Opportunities
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